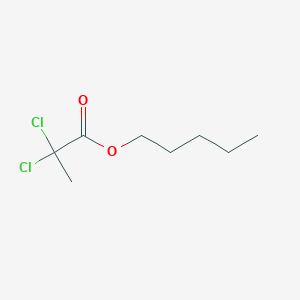
Pentyl 2,2-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl 2,2-dichloropropanoate is an organic compound with the molecular formula C8H14Cl2O2 and a molecular weight of 213.102 It is an ester derived from propanoic acid and pentanol, with two chlorine atoms attached to the second carbon of the propanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dichloro-, pentyl ester typically involves the esterification of 2,2-dichloropropanoic acid with pentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2,2-dichloro-, pentyl ester may involve continuous flow reactors to optimize the yield and efficiency of the esterification process. The use of advanced catalysts and optimized reaction conditions can further enhance the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Pentyl 2,2-dichloropropanoate can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and pentanol.
Reduction: 2,2-dichloropropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentyl 2,2-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the 2,2-dichloropropanoic acid moiety into target molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dichloro-, pentyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester can undergo hydrolysis to release 2,2-dichloropropanoic acid, which can then interact with specific enzymes or cellular pathways. The chlorine atoms in the compound may also play a role in its reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, pentyl ester: Similar ester structure but lacks the chlorine atoms, resulting in different chemical properties and reactivity.
Propanoic acid, 2,2-dimethyl-, pentyl ester: Similar ester structure with methyl groups instead of chlorine atoms, leading to different steric and electronic effects.
Uniqueness
Pentyl 2,2-dichloropropanoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity. The chlorine atoms can participate in various substitution reactions, making this compound valuable in synthetic chemistry.
Eigenschaften
CAS-Nummer |
17640-08-3 |
|---|---|
Molekularformel |
C8H14Cl2O2 |
Molekulargewicht |
213.1 g/mol |
IUPAC-Name |
pentyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C8H14Cl2O2/c1-3-4-5-6-12-7(11)8(2,9)10/h3-6H2,1-2H3 |
InChI-Schlüssel |
ZCPOSLAFHCNHBE-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
Kanonische SMILES |
CCCCCOC(=O)C(C)(Cl)Cl |
Synonyme |
2,2-Dichloropropionic acid pentyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















